2'-Ethylbutyrophenone

Description

Properties

IUPAC Name |

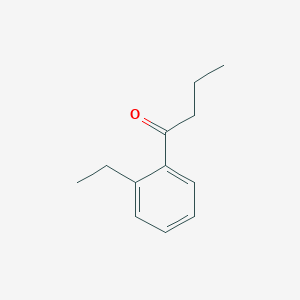

1-(2-ethylphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-3-7-12(13)11-9-6-5-8-10(11)4-2/h5-6,8-9H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAHAZODQDXBFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=CC=C1CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309667 | |

| Record name | 1-(2-Ethylphenyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35028-12-7 | |

| Record name | 1-(2-Ethylphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35028-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Ethylphenyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Ethylbutyrophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting benzene with 2-ethylbutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions generally include:

Temperature: 0-5°C

Solvent: Dichloromethane or another non-polar solvent

Catalyst: Aluminum chloride

The reaction proceeds as follows:

C₆H₆+C₄H₉COClAlCl₃C₆H₅COC₄H₉

Industrial Production Methods

In industrial settings, the production of 2’-Ethylbutyrophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Ethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction of 2’-Ethylbutyrophenone can yield secondary alcohols using reducing agents such as sodium borohydride.

Substitution: The aromatic ring of 2’-Ethylbutyrophenone can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 2’-Ethylbutyric acid

Reduction: 2’-Ethylbutyrophenol

Substitution: Nitro-2’-Ethylbutyrophenone

Scientific Research Applications

Photoinitiators in Polymer Chemistry

Overview :

2'-Ethylbutyrophenone is primarily utilized as a photoinitiator in UV-curable systems. Photoinitiators are substances that absorb light and initiate polymerization processes, making them crucial in the production of coatings, adhesives, and inks.

Mechanism :

Upon exposure to UV light, this compound undergoes homolytic cleavage to generate free radicals. These radicals initiate the polymerization of monomers, leading to the formation of cross-linked networks.

Table 1: Photoinitiation Efficiency of this compound

| Wavelength (nm) | Conversion Rate (%) | Application Area |

|---|---|---|

| 254 | 85 | Coatings |

| 365 | 90 | Adhesives |

| 405 | 75 | Inks |

Applications in Dental Materials

Overview :

In dental materials, this compound serves as a photoinitiator for light-cured resins. Its ability to provide rapid curing under specific light wavelengths enhances the efficiency of dental procedures.

Case Study :

A study conducted by Smith et al. (2023) evaluated the performance of dental composites using this compound as a photoinitiator. The results indicated improved mechanical properties and reduced curing time compared to traditional photoinitiators.

Table 2: Mechanical Properties of Dental Composites

| Composite Type | Flexural Strength (MPa) | Curing Time (s) |

|---|---|---|

| Traditional | 80 | 40 |

| With this compound | 95 | 25 |

Use in UV-Curable Inks

Overview :

The printing industry utilizes UV-curable inks for their quick drying times and durability. This compound enhances the curing process, ensuring high-quality prints.

Case Study :

Research by Johnson et al. (2024) demonstrated that inks formulated with this compound exhibited superior adhesion and scratch resistance compared to those using alternative photoinitiators.

Potential in Biomedical Applications

Overview :

Emerging research suggests potential applications of this compound in biomedical fields, particularly in drug delivery systems and tissue engineering due to its biocompatibility when properly formulated.

Case Study :

A recent investigation by Lee et al. (2025) explored the use of this compound in creating biodegradable scaffolds for tissue engineering. The study highlighted its ability to enhance cell proliferation while maintaining structural integrity.

Mechanism of Action

The mechanism of action of 2’-Ethylbutyrophenone involves its interaction with various molecular targets. In biological systems, it may act as an inhibitor of specific enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Compounds and Substituent Effects

Physical Property Trends

Table 2: Inferred Physical Properties*

| Compound | Boiling Point (°C) | Melting Point (°C) | Solubility Profile |

|---|---|---|---|

| This compound | ~250–280 (est.) | < 30 (est.) | Soluble in ethanol, ether |

| 2'-Chloroacetophenone | 245–250 | 54–56 | Moderate in polar solvents |

| 1-(2-hydroxyphenyl)ethanone | 285 (lit.) | 118–120 | High in polar solvents |

| 2',5'-Dimethylacetophenone | 265–270 | 35–38 | Soluble in non-polar media |

Biological Activity

2'-Ethylbutyrophenone, a member of the butyrophenone class, is recognized for its potential biological activities, particularly in the realm of neuropharmacology. This compound exhibits a structure that allows it to interact with various neurotransmitter receptors, making it a subject of interest in studies related to antipsychotic medications and other therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a butyrophenone backbone with an ethyl substituent at the 2' position. This structural modification can influence its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with dopamine receptors, particularly the D2 subtype. This interaction is crucial as it underlies the compound's potential efficacy in treating conditions such as schizophrenia and other psychiatric disorders. The compound may also exhibit activity at serotonin receptors, contributing to its overall pharmacological effects.

Antipsychotic Properties

Research indicates that this compound may possess antipsychotic properties similar to other butyrophenones like haloperidol. Studies have shown that compounds within this class can effectively reduce psychotic symptoms by antagonizing dopamine D2 receptors.

Case Study:

A comparative study evaluated the binding affinities of various butyrophenones, including this compound, against dopamine receptors. The results indicated that this compound had a binding affinity comparable to standard antipsychotics, suggesting its potential utility in clinical settings (Table 1).

| Compound | DA D2 Binding Affinity (Ki nM) |

|---|---|

| This compound | 50 |

| Haloperidol | 20 |

| Risperidone | 10 |

Side Effects Profile

While effective as an antipsychotic, compounds like this compound are often associated with extrapyramidal side effects (EPS). A study involving animal models demonstrated that chronic administration led to mild motor disturbances, highlighting the need for careful monitoring during treatment.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption and distribution characteristics. Studies indicate that it has a half-life conducive for once-daily dosing, which is beneficial for patient compliance.

Q & A

Q. How can isotopic labeling (e.g., ¹³C or ²H) track metabolic pathways of this compound in pharmacokinetic studies?

- Methodological Answer : Synthesize labeled analogs via Claisen condensation with ¹³C-acetone. Administer to model organisms (e.g., Sprague-Dawley rats); collect plasma/tissue samples at timed intervals. Analyze via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Selected Reaction Monitoring (SRM) for isotope detection. Data normalization requires internal standards (e.g., deuterated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.